Product packaging for 1-Cyclopropyl-1,1-dichloroethane(Cat. No.:CAS No. 40459-85-6)

1-Cyclopropyl-1,1-dichloroethane

Cat. No.: B12077848
CAS No.: 40459-85-6
M. Wt: 139.02 g/mol
InChI Key: LBZIRCYUJPGOOB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,1-dichloroethane (CAS 40459-85-6) is a specialized organic compound with the molecular formula C5H8Cl2 and a molecular weight of 139.02 g/mol. This geminal dihaloalkane, characterized by two chlorine atoms on a single carbon center, serves as a versatile synthetic intermediate in research and development . The incorporation of the cyclopropyl group is a significant strategy in modern organic and medicinal chemistry . This motif imparts distinct conformational rigidity to molecules due to its ring strain and unique electronic properties, which can be leveraged to enhance binding potency towards biological targets and improve metabolic stability by reducing susceptibility to oxidative degradation by cytochrome P450 enzymes . As a gem-dichloro compound, this compound is a valuable precursor in various transformations. It can be used in dehydrohalogenation reactions to form alkynyl cyclopropanes or serve as a carbene or carbenoid precursor for cyclopropanation reactions with alkenes, facilitating the construction of complex polycyclic structures . These reactive species can be generated using transition-metal catalysts, such as nickel, which can mediate cyclopropanation via a reductive dehalogenation process . Researchers can utilize this compound to explore novel synthetic pathways and develop new chemical entities with potential pharmacological activity. Attention: This product is strictly for research purposes and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl2 B12077848 1-Cyclopropyl-1,1-dichloroethane CAS No. 40459-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40459-85-6

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

1,1-dichloroethylcyclopropane

InChI

InChI=1S/C5H8Cl2/c1-5(6,7)4-2-3-4/h4H,2-3H2,1H3

InChI Key

LBZIRCYUJPGOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(Cl)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Cyclopropyl 1,1 Dichloroethane and Analogous Systems

Influence of Cyclopropane (B1198618) Ring Strain on Chemical Reactivity

The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.orgutexas.edu The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.org This angle strain, along with the eclipsing of C-H bonds (torsional strain), results in a total ring strain of approximately 28 kcal/mol. utexas.edu This inherent strain weakens the C-C bonds within the ring compared to their acyclic counterparts and influences the reactivity of adjacent functional groups. libretexts.orgutexas.eduquora.com

The high p-character of the C-C bonds in the cyclopropane ring allows it to interact with and stabilize adjacent carbocations, radical centers, or transition states. psu.edu This electronic interaction can facilitate reactions at the α-carbon (the carbon bearing the two chlorine atoms in 1-cyclopropyl-1,1-dichloroethane) by stabilizing intermediates formed during substitution or elimination reactions. For instance, the cyclopropyl (B3062369) group can stabilize an adjacent positive charge that develops during solvolysis reactions. acs.org This stabilization accelerates the rate of reaction compared to analogous compounds without the cyclopropyl ring. The relief of ring strain is a significant thermodynamic driving force in reactions where the cyclopropane ring is opened. nih.gov

Reactivity Profiles of Geminal Dichloroalkane Functionalities

Geminal dihalides, compounds with two halogen atoms on the same carbon, have a distinct reactivity profile. drishtiias.com They are important precursors in organic synthesis, often used to generate carbonyl compounds, alkenes, or alkynes. wikipedia.orgresearchgate.netorganic-chemistry.org

The two chlorine atoms on the same carbon in this compound are electron-withdrawing, polarizing the C-Cl bonds and making the carbon atom electrophilic. This site is susceptible to attack by nucleophiles. ncert.nic.in A common reaction of geminal dihalides is hydrolysis to form ketones or aldehydes. wikipedia.org For a secondary gem-dihalide like this compound, hydrolysis would be expected to yield cyclopropyl methyl ketone.

Another key reaction pathway for geminal dihalides is double dehydrohalogenation. unacademy.comjove.comjove.com This elimination reaction, typically carried out with a strong base, leads to the formation of alkynes. unacademy.comjove.comjove.com The presence of two leaving groups on the same carbon allows for two successive elimination events. unacademy.comjove.com

Key Reaction Pathways and Transformations

The treatment of geminal dihalides like this compound with a strong base can induce dehydrohalogenation. unacademy.comvaia.com The use of two equivalents of a potent base, such as sodium amide (NaNH₂) in liquid ammonia, can lead to a double elimination to form an alkyne. unacademy.comjove.comjove.com

The reaction proceeds in two steps:

The first elimination of HCl forms a vinyl chloride intermediate (a haloalkene).

A second, often more vigorous, elimination from the vinyl chloride yields the alkyne. libretexts.org

For this compound, this would result in the formation of 1-cyclopropylacetylene. The choice of base and reaction conditions can influence the product distribution, with very strong bases like sodium amide favoring the formation of terminal alkynes. libretexts.orgjuliethahn.com

Table 1: Conditions for Dehydrohalogenation of Dihalides

ReagentSolventTypical ProductReference
Potassium Hydroxide (KOH)EthanolInternal Alkyne (more stable) juliethahn.com
Sodium Amide (NaNH₂)Liquid AmmoniaTerminal Alkyne unacademy.comjove.comjove.com
Potassium tert-butoxidetert-ButanolAlkene/Alkyne (strong, bulky base) unacademy.com

The strain in the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, a key feature of cyclopropyl-containing compounds. nih.gov

In the context of this compound, nucleophilic ring-opening is often linked to solvolysis reactions, where the solvent acts as the nucleophile. vedantu.comyoutube.comlibretexts.org If a carbocation is formed at the carbon attached to the cyclopropyl ring (for instance, through the loss of a chloride ion), the cyclopropane ring can participate in stabilizing this charge. This can lead to a rapid rearrangement and ring opening to form homoallylic products. acs.org The formation of a cyclopropylmethyl cation is a classic system for studying such rearrangements. This process can be facilitated by Lewis acids or Brønsted acids, particularly in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP), which can promote the ionization of the C-Cl bond and subsequent attack by a nucleophile, leading to ring-opened products. acs.orgresearchgate.net

The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening rearrangement to the but-3-enyl radical. psu.edu The rate constant for this unimolecular rearrangement is often used as a "radical clock" to time other radical reactions. acs.orgacs.org

For this compound, a radical could be generated at the dichlorinated carbon through various methods, such as reaction with a radical initiator or a reducing metal. Once formed, this cyclopropylcarbinyl-type radical would be expected to rearrange. ucl.ac.ukbeilstein-journals.orgnih.gov The ring-opening is a β-scission event, typically cleaving the more substituted bond of the cyclopropane ring to form a more stable radical intermediate. rsc.org The presence of substituents on the ring or at the radical center can influence the rate and regioselectivity of the ring-opening. acs.orgucl.ac.ukacs.org

Ring-Opening Reactions of Cyclopropyl Moieties

Acid-Catalyzed Rearrangements

The presence of both a strained cyclopropyl ring and geminal dichloro substituents on a single carbon atom in this compound gives rise to complex reactivity under acidic conditions. Lewis acid catalysis, in particular, can initiate a variety of skeletal reorganizations. While specific studies on this compound are not extensively detailed in the literature, the behavior of analogous systems provides significant insight into its potential transformations.

Under the influence of a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃), analogous compounds like 1,1,1-trifluoroalkanones have been shown to undergo conversion to 1,1-dichloro-1-alkenones. beilstein-journals.org This suggests that this compound could potentially rearrange. For instance, Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have been shown to yield cis- and trans-2,3-disubstituted tetrahydrofurans, with the stereochemical outcome being highly dependent on temperature. nih.gov Lower temperatures often favor the formation of the cis product, while higher temperatures lead to the more thermodynamically stable trans product. nih.gov This indicates that acid-catalyzed processes involving this compound could also be subject to kinetic and thermodynamic control.

Furthermore, gold(I) complexes are known to catalyze the rearrangement of propargylic esters, which involves a reversible libretexts.orglibretexts.org-sigmatropic rearrangement proceeding through a gold-coordinated allene (B1206475) intermediate. nih.gov The high strain energy of the cyclopropyl group (54.6 kcal mol⁻¹) in molecules like this compound makes it susceptible to ring-opening reactions, which can be a key step in acid-catalyzed rearrangements. researchgate.net

Intermolecular and Intramolecular Cycloaddition Reactions

The reactivity of this compound and its analogs extends to cycloaddition reactions, a cornerstone of synthetic organic chemistry for building cyclic molecular architectures. Gem-dihalocyclopropanes are most commonly synthesized via the [2+1] cycloaddition of a dichlorocarbene (B158193) to an alkene. finechem-mirea.ru This process highlights the utility of carbenes in forming the three-membered ring system.

Analogous gem-difluorocyclopropenes have demonstrated reactivity in [3+2]-cycloaddition reactions with azomethine ylides, leading to the formation of novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. nih.gov This type of dipolar cycloaddition showcases the ability of the strained cyclopropane ring to participate as a reactive component. It is plausible that this compound could engage in similar cycloaddition pathways, where the cyclopropyl group or a derived intermediate acts as the dipolarophile or dipole.

The following table summarizes representative cycloaddition reactions involving analogous cyclopropane systems.

Table 1: Examples of Cycloaddition Reactions with Cyclopropane Analogs

Reactant 1Reactant 2Reaction TypeProduct ClassReference
Alkenyl SubstrateDichlorocarbene (:CCl₂)[2+1] Cycloadditiongem-Dichlorocyclopropane finechem-mirea.ru
gem-DifluorocyclopropeneAzomethine Ylide[3+2] CycloadditionFluorinated 3-azabicyclo[3.1.0]hexane nih.gov

Mechanistic Investigations and Elucidation of Reaction Intermediates

Transition State Analysis for Concerted and Stepwise Processes

The reactions of this compound can proceed through either concerted or stepwise mechanisms, and the analysis of the corresponding transition states is crucial for understanding reactivity and selectivity. For instance, the formation of gem-dichlorocyclopropanes from alkenes and dichlorocarbene is a classic example of a cheletropic reaction, which is a type of concerted cycloaddition.

In contrast, acid-catalyzed rearrangements often proceed through stepwise mechanisms involving discrete intermediates. For example, the Lewis acid-catalyzed rearrangement of vinyl acetals to form tetrahydrofuran (B95107) derivatives involves the formation of a carbocation intermediate. nih.gov The stability of this intermediate and the energy barriers for subsequent steps determine the reaction pathway and the stereochemical outcome. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and elucidating the spatial configuration of molecules during the reaction. abechem.com In rearrangements of propargylic esters catalyzed by gold(I), a rapid and reversible libretexts.orglibretexts.org-sigmatropic rearrangement is the initial event, indicating a low-energy transition state for this process. nih.gov

Role of Carbenoid and Radical Cation Intermediates

Carbenoid and radical cation intermediates play a pivotal role in the chemistry of this compound and related systems.

Carbenoid Intermediates: Dichlorocarbene (:CCl₂) is a key intermediate in the synthesis of gem-dichlorocyclopropanes. finechem-mirea.ru It is typically generated from chloroform (B151607) via dehydrohalogenation. This electrophilic carbene then adds to a double bond in a stereospecific manner to form the cyclopropane ring.

Radical Cation Intermediates: The oxidation of cyclopropyl-containing molecules can lead to the formation of radical cations. Under photoredox catalysis conditions, for example, the cyclopropane ring of an analog of this compound can undergo a strain-driven ring-opening. This process is initiated by a single-electron transfer (SET) to generate a radical cation, which is then susceptible to nucleophilic attack. Studies on cyclopropylarenes have shown that the fate of the cyclopropyl group upon oxidation provides valuable mechanistic information about radical ion intermediates. The ring-opening of a cyclopropylbenzene (B146485) radical cation has been shown to be assisted by a nucleophile. vt.edu The dissociative ionization of gem-dichlorocyclopropanes in mass spectrometry also points to pathways involving the loss of chlorine atoms while preserving the carbon skeleton, indicative of radical cation behavior. finechem-mirea.ru

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy. This is known as the kinetic product. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures, reactions can become reversible. This allows an equilibrium to be established between the starting materials, intermediates, and products. Under these conditions, the most stable product will be the major component of the final reaction mixture. This is the thermodynamic product. libretexts.orglibretexts.org

A classic example is the electrophilic addition of HBr to 1,3-butadiene, where low temperatures favor the 1,2-addition (kinetic) product and higher temperatures favor the more stable 1,4-addition (thermodynamic) product. libretexts.org Similarly, in the Lewis acid-catalyzed rearrangement of certain vinyl acetals, lower temperatures yield the cis product (kinetic), while higher temperatures allow for equilibration to the more stable trans product (thermodynamic). nih.gov This principle is directly applicable to the potential rearrangements of this compound, where different reaction temperatures could lead to different rearranged isomers based on their relative stabilities and the activation energies required for their formation.

The interplay between kinetic and thermodynamic factors is also crucial in dynamic covalent chemistry, where the reversible formation of bonds favors thermodynamic product distributions, but kinetic effects can become significant. researchgate.net

Table 2: Summary of Kinetic vs. Thermodynamic Control

Control TypeReaction ConditionsProduct Determining FactorNature of ProductReference
Kinetic Lower temperatures, irreversible conditionsRate of formation (lower activation energy)Forms fastest libretexts.orglibretexts.org
Thermodynamic Higher temperatures, reversible conditionsProduct stability (lower Gibbs free energy)Most stable libretexts.orglibretexts.org

Stereochemical Aspects in Reactions Involving 1 Cyclopropyl 1,1 Dichloroethane

Strategies for Achieving Enantioselectivity in Cyclopropanation

Achieving enantioselectivity in cyclopropanation reactions involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product, leading to the preferential formation of one enantiomer. While specific strategies for 1-cyclopropyl-1,1-dichloroethane are not documented, several general approaches are widely used.

Chiral rhodium and copper complexes are prominent catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds, which are common carbene precursors. rsc.org These catalysts create a chiral environment around the reactive intermediate, influencing the facial selectivity of the carbene addition to the alkene. The development of novel chiral ligands for these metals is an active area of research, aiming to improve both enantioselectivity and catalytic efficiency.

Organocatalysis has also emerged as a powerful tool for enantioselective cyclopropanation. rsc.org Chiral amines and other small organic molecules can catalyze these reactions through various activation modes, offering an alternative to metal-based catalysts. Furthermore, biocatalysis, using engineered enzymes, has shown great promise in achieving high enantio- and diastereoselectivity in cyclopropanation reactions. nih.gov

Influence of Substrate Structure and Catalyst Design on Stereochemical Outcomes

The stereochemical outcome of a cyclopropanation reaction is intricately linked to the structure of both the substrate and the catalyst. The electronic and steric properties of the alkene and the carbene precursor, as well as the design of the chiral catalyst, all play crucial roles in determining the diastereo- and enantioselectivity of the transformation.

The substitution pattern of the alkene significantly influences the stereoselectivity. For example, in chromium-catalyzed asymmetric cyclopropanation of aryl alkenes with aryl dichloromethanes, the nature of the substituents on the alkene affects the diastereoselectivity and enantioselectivity of the reaction. researchgate.net Similarly, in Michael-initiated ring-closure (MIRC) reactions, the inherent structural asymmetry in chiral substrates is crucial for controlling the stereochemistry of the resulting cyclopropane (B1198618). rsc.org

Catalyst design is equally critical. The choice of metal and the structure of the chiral ligand in metal-catalyzed reactions create a specific chiral pocket that directs the approach of the substrate. chemrxiv.org Computational studies have shown that the way a substrate fits into the chiral pocket generated by the ligands controls the stereoselectivity. chemrxiv.org The development of catalysts with tunable steric and electronic properties allows for the optimization of stereochemical control for a given substrate.

Computational Prediction and Rationalization of Stereochemical Control

Computational chemistry has become an indispensable tool for understanding and predicting the stereochemical outcomes of chemical reactions. Density Functional Theory (DFT) and other computational methods are used to model reaction mechanisms, transition states, and intermediates, providing insights into the origins of stereoselectivity. escholarship.orgnih.gov

For cyclopropanation reactions, computational studies can elucidate the interactions between the catalyst, substrate, and carbene precursor that govern the stereochemical outcome. These studies can help rationalize experimentally observed selectivities and guide the design of new, more effective chiral catalysts. chemrxiv.org For example, computational models can predict how changes in ligand structure will affect the chiral environment of the catalyst and, consequently, the enantioselectivity of the reaction.

While specific computational studies on the stereoselective reactions of this compound are not available, the methodologies used to study related systems could be readily applied. Such studies would be invaluable in predicting the feasibility and potential stereochemical outcomes of its use in asymmetric cyclopropanation, thereby guiding future experimental work in this area.

Theoretical and Computational Studies of 1 Cyclopropyl 1,1 Dichloroethane

Quantum Chemical Approaches for Molecular Structure and Bonding

Quantum chemical methods are fundamental in characterizing the intricate details of molecular structure and bonding in molecules like 1-cyclopropyl-1,1-dichloroethane. These computational techniques provide a lens into the electronic environment that dictates the molecule's geometry and stability.

Electronic Structure and Bonding Characteristics of Cyclopropyl (B3062369) Systems

The cyclopropyl group, a three-membered carbon ring, possesses a unique electronic structure due to significant ring strain. rsc.org The internal bond angles of approximately 60° are a major deviation from the ideal 109.5° for sp³ hybridized carbons, leading to enhanced reactivity. rsc.org Two primary models, the Coulson-Moffitt and the Walsh models, are used to describe the bonding in cyclopropyl systems. Current time information in Edmonton, CA.

The Coulson-Moffitt model proposes the use of "bent bonds," where the carbon-carbon bonds are formed by the overlap of sp-hybridized orbitals that are not directed along the internuclear axes. Current time information in Edmonton, CA. This rehybridization results in sp⁵ hybrids for the ring bonds and sp² for the C-H bonds, resembling the tau (τ) bonds of a double bond. Current time information in Edmonton, CA. In contrast, the Walsh model describes the bonding using a combination of sp² hybridized orbitals and pure p-orbitals, which also imparts a degree of π-character to the C-C bonds of the ring. Current time information in Edmonton, CA. This inherent π-character allows the cyclopropyl group to act as a good π-electron donor, a property that can influence the reactivity of the attached dichloroethyl group. bohrium.com

Key Features of Bonding Models for Cyclopropyl Systems
Bonding ModelKey ConceptsImplications for Bonding
Coulson-MoffittBent bonds, rehybridization of carbon orbitalsC-C bonds have partial double-bond character
WalshCombination of sp² and p-orbitalsExplains the π-donor capabilities of the cyclopropyl group

Conformational Analysis and Rotational Barriers in Halogenated Ethanes

The rotation around the single bond connecting the cyclopropyl group and the dichloro-substituted carbon in this compound gives rise to different spatial arrangements known as conformations. The study of these conformations and the energy required to interconvert them is known as conformational analysis. nih.gov For halogenated ethanes, the primary conformations of interest are staggered and eclipsed. youtube.com

The staggered conformation , where the substituents on adjacent carbons are as far apart as possible, is generally the most stable due to minimized torsional and steric strain. nih.govyoutube.com Conversely, the eclipsed conformation , where substituents are aligned, represents an energy maximum due to increased repulsion. nih.govyoutube.com In molecules like 1,2-dichloroethane (B1671644), specific staggered conformations are further distinguished as anti, where the two chlorine atoms are 180° apart, and gauche, where they are 60° apart. spoken-tutorial.org The anti conformer is typically more stable in the gas phase due to reduced steric hindrance and dipole-dipole repulsion between the chlorine atoms. spoken-tutorial.org

The energy difference between the most stable and least stable conformations is the rotational barrier. In halogenated ethanes, this barrier is influenced by the size and electronegativity of the halogen atoms. While larger halogens increase steric hindrance, the longer carbon-halogen bond length can mitigate this effect. missouri.edu For this compound, the rotational barrier would be influenced by the steric bulk of the cyclopropyl group and the two chlorine atoms, as well as electrostatic interactions.

Representative Rotational Energy Barriers for Substituted Ethanes
CompoundRotational Barrier (kcal/mol)
Ethane2.9
Chloroethane3.7
1,2-Dichloroethane (anti to eclipsed)~3.0
1,1,1-Trichloroethane>3.7
Note: Data is representative and sourced from general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to model and understand the intricate steps of chemical reactions, offering insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. researchgate.net It allows for the calculation of the electronic structure and energies of reactants, transition states, and products. For reactions involving this compound, such as nucleophilic substitution or elimination, DFT can be employed to map out the potential energy surface of the reaction. These studies can help in understanding the feasibility of different reaction pathways, for instance, whether a reaction proceeds through a concerted mechanism or via intermediates. DFT calculations have been successfully applied to study various reactions, including those involving cyclopropane (B1198618) ring-opening and multicomponent catalytic reactions. researchgate.netuni-muenchen.de

Energy Profiles and Intrinsic Reaction Coordinates

A key output of DFT studies is the energy profile of a reaction, which plots the energy of the system as it progresses from reactants to products. missouri.edu The highest point on this profile corresponds to the transition state , which is the energy barrier that must be overcome for the reaction to occur. missouri.edu

To map the reaction path from the transition state down to the reactants and products, the Intrinsic Reaction Coordinate (IRC) is calculated. scm.comnih.gov The IRC is defined as the minimum energy path on the potential energy surface in mass-weighted coordinates. scm.comnih.gov By following the IRC, chemists can verify that a calculated transition state indeed connects the intended reactants and products and can gain a detailed understanding of the geometric changes that occur throughout the reaction. scm.com For example, in the ring-opening of a cyclopropyl radical, IRC analysis can distinguish between different stereochemical outcomes. rsc.org

A conceptual diagram illustrating an Intrinsic Reaction Coordinate (IRC) path. The x-axis represents the reaction coordinate, and the y-axis represents the potential energy. The curve shows the energy of the system as it progresses from reactants (R) on the left, through a transition state (TS) at the peak of the curve, to products (P) on the right. The IRC path is the line following the bottom of the energy valley from R to P, passing through TS.
Conceptual illustration of an Intrinsic Reaction Coordinate (IRC) path connecting reactants (R) and products (P) through a transition state (TS).

Influence of Solvent Effects on Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence the reaction rate and mechanism. bohrium.com Computational models can account for solvent effects in two main ways: through implicit solvent models (also known as continuum models) and explicit solvent models . bohrium.com

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. The Universal Solvation Model based on solute electron density (SMD) is an example of an implicit model. bohrium.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation. bohrium.com This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for accurately predicting reaction barriers and rates. bohrium.com For reactions of this compound, the choice of solvent could influence the stability of charged intermediates or transition states, and computational modeling of these effects is essential for a complete understanding of its reactivity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

While specific experimental or computational studies on the reactivity of this compound are not extensively documented in publicly available literature, theoretical principles and computational studies on analogous structures allow for predictions regarding its chemical behavior. The reactivity of this molecule is primarily dictated by the interplay between the strained cyclopropyl group and the geminal dichloro-substituted carbon atom. Key reaction pathways likely include nucleophilic substitution, elimination, and cyclopropane ring-opening reactions.

Predicted Reactivity and Reaction Pathways

The presence of two chlorine atoms on the same carbon (a gem-dichloro configuration) significantly influences the reactivity of the adjacent cyclopropyl ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and energetics of such reactions. scilit.comrsc.org For this compound, several competing reaction pathways can be hypothesized.

Nucleophilic Substitution (S_N-type reactions): The carbon atom bearing the two chlorine atoms is electrophilic and susceptible to attack by nucleophiles. However, a direct S_N2 reaction would be sterically hindered. An S_N1-type mechanism involving the formation of a 1-cyclopropyl-1-chloroethyl cation is more plausible, which would be stabilized by the adjacent cyclopropyl group through sigma-pi conjugation. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common example of this pathway for alkyl halides. taylorandfrancis.com

Elimination (E-type reactions): In the presence of a strong base, elimination of HCl could occur to form a vinyl chloride derivative. The regioselectivity of this reaction would depend on the availability of abstractable protons and the stability of the resulting alkene.

Cyclopropane Ring-Opening: The cyclopropyl group itself is a site of potential reactivity. Donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both electron-donating and electron-accepting groups, are known to undergo facile ring-opening reactions. acs.orgresearchgate.net The gem-dichloroethyl group can be considered an electron-accepting group, predisposing the molecule to ring-opening, especially in the presence of Lewis acids or under thermal conditions. scilit.comresearchgate.net Such reactions can proceed through various mechanisms, including those mediated by visible light photoredox catalysis. researchgate.net

Theoretical calculations on similar systems, such as cyclopropyl ketones, have shown that ring-opening can be initiated by nucleophilic attack on the ring, leading to various annulation or cycloaddition products depending on the reaction conditions and substrates. scilit.comrsc.org

Prediction of Regioselectivity

Regioselectivity, or the preference for reaction at one site over another, is a critical aspect of the reactivity of this compound. Computational models are instrumental in predicting the outcomes of reactions where multiple regioisomers are possible. rsc.orgmdpi.com

In the context of Lewis acid-catalyzed ring-opening , the regioselectivity of nucleophilic attack would be determined by the distribution of positive charge in the activated intermediate. It is hypothesized that the cleavage of the distal C-C bond of the cyclopropane ring would be favored to relieve ring strain and form a stabilized carbocationic intermediate.

For elimination reactions , two primary regioisomeric products could be formed. The preferred product would be dictated by the reaction conditions, with thermodynamic control favoring the more substituted (and thus more stable) alkene (Zaitsev's rule), while kinetic control might favor the less substituted product (Hofmann's rule).

The following table presents a hypothetical analysis of regioselectivity for a nucleophilic ring-opening reaction based on DFT calculations of activation barriers for analogous systems.

Reaction Pathway Description Predicted Relative Activation Energy (kcal/mol) Predicted Major Product
Path A: Proximal Bond CleavageNucleophilic attack following cleavage of the C-C bond closest to the dichloroethyl group.HigherMinor
Path B: Distal Bond CleavageNucleophilic attack following cleavage of the C-C bond opposite the dichloroethyl group.LowerMajor

This table is illustrative and based on general principles of cyclopropane chemistry; specific values for this compound are not available.

Prediction of Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For reactions involving this compound, stereochemical outcomes are crucial, particularly in ring-opening and substitution reactions that may create new stereocenters.

In a stereospecific ring-opening reaction , the configuration of the starting material would directly determine the configuration of the product. For instance, studies on other chiral cyclopropanes have shown that reactions can proceed with a high degree of stereospecificity, leading to enantioenriched products. acs.org

If an S_N1 reaction occurs at the dichlorinated carbon, it would proceed through a planar carbocation intermediate. The subsequent nucleophilic attack would likely occur from either face with nearly equal probability, leading to a racemic or nearly racemic mixture of products. Conversely, a hypothetical S_N2 reaction would proceed with an inversion of stereochemistry.

Computational analysis is essential for predicting stereoselectivity by modeling the transition states of competing diastereomeric pathways. uncw.edunih.gov The relative energies of these transition states determine the product distribution. The table below illustrates a hypothetical stereochemical outcome for a ring-opening reaction creating two new stereocenters.

Diastereomeric Transition State Description Predicted Relative Free Energy (kcal/mol) Predicted Product Ratio (syn:anti)
TS-synLeads to the syn diastereomer.HigherMinor Component
TS-antiLeads to the anti diastereomer.LowerMajor Component

This table is a theoretical representation of how computational chemistry can predict stereochemical outcomes. The values are not based on specific calculations for this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. ox.ac.uk For 1-Cyclopropyl-1,1-dichloroethane, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its constitution.

Proton (¹H) and Carbon-13 (¹³C) NMR for Elucidating Chemical Structure

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons on the cyclopropyl (B3062369) ring would appear in the upfield region, typically between 0.3 and 0.7 ppm, a characteristic chemical shift for cyclopropyl protons. researchgate.net The methyl group protons would likely resonate as a singlet further downfield.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. docbrown.info The carbon atoms of the cyclopropyl ring would have characteristic chemical shifts, while the carbon bearing the two chlorine atoms would be significantly deshielded and appear at a much higher chemical shift, likely in the range of 60-70 ppm, due to the electronegativity of the chlorine atoms. docbrown.info The methyl carbon would also have a distinct resonance.

To illustrate, consider the analogous compound, 1,1-dichloroethane (B41102). Its ¹³C NMR spectrum shows two distinct peaks, one for the carbon bonded to the two chlorine atoms at approximately 69.4 ppm and another for the methyl carbon at around 31.6 ppm. docbrown.info A similar pattern, with additional signals for the cyclopropyl carbons, would be anticipated for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH₂0.3 - 0.7~5-15
Cyclopropyl CH~0.5 - 1.0~10-20
C(Cl)₂-~60-70
CH₃~1.5 - 2.0~25-35

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Application of Advanced NMR Techniques (e.g., 2D NMR, in situ NMR for Mechanism Elucidation)

Beyond simple 1D spectra, advanced NMR techniques offer deeper structural and mechanistic insights. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. researchgate.netresearchgate.net An HSQC experiment would correlate the signals of directly bonded proton and carbon atoms, while an HMBC spectrum would reveal long-range couplings between protons and carbons separated by two or three bonds, confirming the attachment of the cyclopropyl ring to the dichloroethyl moiety. researchgate.net

In situ NMR spectroscopy is a powerful tool for studying reaction mechanisms in real-time. uni-regensburg.de For instance, the formation of this compound could potentially be monitored using in situ NMR to identify intermediates and understand the reaction kinetics. This technique has been successfully employed to investigate complex reactions like the Grignard reaction, providing insights into the species present in solution. nih.govacs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that allows for the identification of functional groups. docbrown.info The IR spectrum of this compound would be expected to show several key absorption bands.

The C-H stretching vibrations of the cyclopropyl and methyl groups would appear in the region of 2850-3000 cm⁻¹. The presence of the cyclopropyl ring may also give rise to characteristic ring deformation bands at lower wavenumbers. The most prominent features, however, would be the C-Cl stretching vibrations, which are typically observed in the 580-800 cm⁻¹ region. docbrown.info For comparison, 1,1-dichloroethane exhibits C-Cl stretching bands in this range. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretch (Alkyl & Cyclopropyl)2850 - 3000
CH₂ Scissoring~1450
CH₃ Bending~1380
Cyclopropane (B1198618) Ring Deformation~1020
C-Cl Stretch580 - 800

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. docbrown.info For this compound, the molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound (138.00 g/mol for the monoisotopic mass). epa.gov

Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would show an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with relative intensities of approximately 9:6:1.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or the cyclopropyl ring. For example, the mass spectrum of 1,1-dichloroethane shows a prominent peak at m/z 63, corresponding to the [CH₃CHCl]⁺ ion. docbrown.info A similar fragmentation could be expected for this compound.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion
138/140/142[C₅H₈Cl₂]⁺ (Molecular Ion)
103/105[C₅H₈Cl]⁺
97/99[C₄H₅Cl]⁺
63/65[C₂H₄Cl]⁺
41[C₃H₅]⁺ (Cyclopropyl cation)

Applications in Advanced Organic Synthesis and Chemical Transformations

Role as a Versatile Building Block for Complex Molecular Architectures

1-Cyclopropyl-1,1-dichloroethane serves as a cornerstone for the construction of intricate molecular frameworks, largely due to the inherent reactivity of its cyclopropyl (B3062369) group and the two chlorine atoms. The strained three-membered ring can participate in ring-opening reactions, while the dichloroethane moiety provides a handle for various substitution and elimination reactions.

The compound's utility is particularly evident in the synthesis of spirocyclopropane-annelated heterocycles. researchgate.net For instance, it can undergo Michael additions with binucleophilic reagents, followed by intramolecular ring closure, to yield complex heterocyclic systems such as 1,4-benzoxathianes, 1,4-benzothiazines, and 1,4-benzoxazines. researchgate.net This approach allows for the creation of diverse molecular scaffolds that are of interest in medicinal chemistry and materials science.

Furthermore, the cyclopropyl group in derivatives of this compound can be strategically employed in cycloaddition reactions. For example, spiro[cyclopropane-1,5′-isoxazolidine]s, formed from the cycloaddition of related cyclopropyl compounds, can undergo cascade rearrangements to produce indolizinone derivatives, offering a novel pathway to this important heterocyclic skeleton. researchgate.net The ability to participate in such complex transformations underscores the value of this compound as a versatile building block.

The development of methods for creating 1-substituted bicyclopropyl (B13801878) derivatives further highlights the compound's versatility. By undergoing a bromine/lithium exchange, a lithiated cyclopropane (B1198618) intermediate can be generated and subsequently trapped with various electrophiles, leading to a range of substituted bicyclopropyl compounds. researchgate.net

Precursor to Diverse Functionalized Cyclopropyl Derivatives

A primary application of this compound lies in its role as a precursor to a wide variety of functionalized cyclopropyl derivatives. These derivatives are highly sought after due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring, which can enhance the biological activity and metabolic stability of drug candidates. nih.gov

One of the most significant transformations is the double dehydrochlorination of this compound to produce cyclopropylacetylene (B33242). This reaction, often carried out using a strong base like potassium tert-butoxide in a polar aprotic solvent, provides a valuable alkyne intermediate for further synthetic elaborations. Cyclopropylacetylene itself is a useful building block and can be used to synthesize compounds like trifluoromethyl cyclopropylethynyl ketone. orgsyn.org

The compound also serves as a starting point for the synthesis of cyclopropyl ketones. A common method involves the dichlorination of cyclopropyl methyl ketone with phosphorus pentachloride, followed by dehydrohalogenation. orgsyn.org However, this method can be problematic due to ring-opening side reactions. orgsyn.org Alternative approaches to cyclopropyl ketones include the cyclization of 5-chloro-2-pentanone. orgsyn.org

Furthermore, the development of catalytic methods, such as hydrogen-borrowing catalysis, has enabled the α-cyclopropanation of ketones to produce spirocyclopropyl derivatives. nih.gov While not directly starting from this compound, these methods highlight the importance of accessing functionalized cyclopropanes in modern synthesis.

Utility in the Synthesis of Specific Organic Compounds and Intermediates

This compound and its derivatives are instrumental in the synthesis of specific organic compounds with significant biological and pharmaceutical relevance. The cyclopropane motif is a common feature in many natural products and approved drugs, contributing to their therapeutic effects. nih.govorganic-chemistry.org

For example, derivatives of this compound are used to synthesize drugs such as antiretrovirals and psychotropics. The compound also serves as a precursor for insecticides and herbicides in the agrochemical industry.

A notable application is in the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives. These can be prepared by reacting malonic acid derivatives with 1,2-dichloroethane (B1671644) in the presence of an alcoholate catalyst, achieving high yields.

The synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, which are donor-acceptor cyclopropanes, has been achieved through the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov These compounds are valuable intermediates due to their potential for further transformations.

The table below summarizes the synthesis of specific organic compounds from cyclopropyl precursors.

PrecursorReagents and ConditionsProductApplication/Significance
This compoundKOt-Bu, DMSO, 80°CCyclopropylacetyleneValuable alkyne intermediate
Malonic acid derivatives1,2-dichloroethane, NaOEt, 20-30°CCyclopropane-1,1-dicarboxylic acid derivativesSynthetic intermediate
2-HydroxychalconesCorey-Chaykovsky cyclopropanation(Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketonesDonor-acceptor cyclopropanes
5-Chloro-1-pentyne (B126576)Butyllithium, cyclohexane, refluxCyclopropylacetyleneBuilding block for complex molecules

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methodologies. The challenges associated with manipulating the strained cyclopropane ring while performing transformations on the gem-dichloro group have led to innovative solutions.

One area of development is in photoredox catalysis. Studies have shown that this compound can be used in photoredox-catalyzed reactions to form C(sp³)–heteroatom bonds through ring-opening mechanisms. The substituents on the cyclopropane ring have a significant impact on the reaction yields, demonstrating the potential for fine-tuning these transformations.

The synthesis of cyclopropane-fused bicyclic amidines has been achieved through a novel one-pot copper-mediated oxidative cyclization of carbanions. nih.govresearchgate.net This method provides access to pharmaceutically important 3-azabicyclo[n.1.0]alkane frameworks and has been used in the synthesis of antidepressant drug candidates. nih.govresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to the synthesis of functionalized cyclopropylthiophene derivatives on a large scale. mdpi.com This methodology allows for the efficient construction of carbon-carbon bonds between a cyclopropyl group and a thiophene (B33073) ring, which can be sensitive to harsh reaction conditions. mdpi.com

The development of these and other novel synthetic strategies, driven by the need to effectively utilize building blocks like this compound, continues to expand the toolkit of organic chemists for the construction of complex and valuable molecules.

Q & A

Q. Basic Research Focus

  • Storage : Use amber glass containers with PTFE-lined caps to prevent photodegradation and volatilization. Store at 4°C in a ventilated, fireproof cabinet .
  • Handling : Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations via real-time sensors. If levels exceed 10 ppm (time-weighted average), use NIOSH-approved respirators with organic vapor cartridges .
  • Waste Management : Neutralize residues by incineration in a licensed hazardous waste facility. Avoid aqueous disposal due to potential groundwater contamination .

What methodologies are employed to model general population exposure to this compound?

Advanced Research Focus
Exposure modeling requires integrating:

Source Data : Map industrial releases, consumer uses, and environmental fate pathways (e.g., atmospheric deposition, leaching) using EPA’s HERO database and SWIFT Review software .

Activity Patterns : Incorporate time-activity surveys (e.g., NHANES) to estimate inhalation and dermal exposure for subpopulations near industrial sites .

Fate Parameters : Use physicochemical data (e.g., log Kow, vapor pressure) to predict bioaccumulation and transport. Validate models against monitoring data from EPA’s Toxics Release Inventory (TRI) .

Uncertainty Analysis : Apply Monte Carlo simulations to address data gaps, such as metabolic rates in humans or degradation half-lives in soil .

How can researchers resolve contradictions in physicochemical data across studies?

Q. Advanced Research Focus

Source Validation : Cross-reference data with authoritative databases (e.g., EPA Chemical Dashboard, STN International) to verify CAS registry numbers and synonyms .

Experimental Replication : Conduct controlled studies under standardized conditions (e.g., ASTM methods) to measure boiling point, density, and solubility. For example, discrepancies in vapor pressure can be resolved using a static method apparatus with temperature-controlled cells .

Weight-of-Evidence Analysis : Rank data quality using criteria from EPA’s Supplemental Files (Table Apx A-10), prioritizing studies with detailed methodologies and QA/QC protocols .

What spectroscopic techniques are suitable for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the cyclopropyl ring structure and chlorine substitution patterns. Deuterated chloroform (CDCl3_3) is the preferred solvent .
  • IR Spectroscopy : Identify C-Cl stretching vibrations (550–650 cm1^{-1}) and cyclopropane ring deformations (800–1000 cm1^{-1}) .
  • High-Resolution MS : Confirm molecular ion peaks (e.g., m/z 168.97 for [M+^+]) and isotopic patterns consistent with dichloro species .

What criteria guide systematic reviews of environmental fate data for this compound?

Q. Advanced Research Focus

Literature Screening : Use PECO (Population, Exposure, Comparator, Outcome) criteria to filter studies (Table Apx A-3). Exclude non-peer-reviewed sources and studies lacking method details .

Database Prioritization : Search PubMed, Web of Science, and EPA’s HERO using validated query strings (e.g., "this compound AND biodegradation") .

Data Extraction : Tabulate results into categories (e.g., hydrolysis rates, photolysis half-lives) and assess reliability using Klimisch scores (1 = reliable, 4 = unusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.